1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one
Description
1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one is a ketone-functionalized aromatic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a phenylacetone moiety at the 4-position. This structure combines the electron-withdrawing ketone group with the π-conjugated pyrazole system, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span antimicrobial agents, kinase inhibitors, and catalytic substrates .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-13-14(2)8-12/h3-8H,1-2H3 |
InChI Key |
OHSUGCAXKAAXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-4-boronic acid with 4-bromoacetophenone under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in this compound serves as a key site for oxidation. Controlled oxidation reactions typically target adjacent functional groups or stabilize reactive intermediates.
Oxidation of Alcohol Precursors
A common synthetic precursor to 1-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one involves the oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol (Table 1):
This method avoids harsh conditions, preserving the pyrazole ring’s integrity .
Bromination Reactions
The α-position of the ketone undergoes electrophilic substitution, enabling bromination for further functionalization.
Direct Bromination
Pyridinium tribromide or HBr/Br₂ systems are effective for α-bromination (Table 2):
Mechanistic Insight : Bromination proceeds via acid-catalyzed enol formation, followed by electrophilic attack at the α-carbon. Excess Br₂ may lead to overbromination, necessitating precise stoichiometry .
Nucleophilic Addition Reactions
The ketone undergoes nucleophilic additions, forming intermediates for heterocyclic syntheses.
Condensation with Diethyl Oxalate
Reaction with diethyl oxalate under basic conditions yields β-keto esters (Table 3):
| Product | Yield | Conditions |
|---|---|---|
| 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester | 79% | NaOEt, EtOH, RT, 90 min |
This product serves as a precursor for pyrazolo[3,4-d]pyrimidine derivatives, which are pharmacologically relevant .
Radical-Mediated Reactions
UV-initiated radical bromination using NBS (N-bromosuccinimide) offers an alternative pathway (Table 4):
| Reagent | Yield | Conditions |
|---|---|---|
| NBS, AIBN | 20% | CCl₄, reflux, 24 h, 365 nm UV |
Limitations : Low yield due to competing side reactions (e.g., overbromination or pyrazole ring degradation) .
Stability and Reaction Optimization
Critical parameters for high-yield reactions:
-
Temperature Control : Exceeding 20°C during bromination degrades the pyrazole ring .
-
Solvent Choice : Dichloromethane and ethanol balance solubility and reactivity while minimizing side reactions .
-
Catalyst Use : MnO₂ and NaOEt improve selectivity in oxidation and condensation reactions, respectively .
Scientific Research Applications
1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s bioactivity and physicochemical properties are influenced by substituents on the pyrazole ring and the phenyl group. Key comparisons with structurally analogous compounds are summarized below:
Physicochemical Properties
- Solubility : Piperidine- and sulfonyl-substituted derivatives (e.g., ) have higher aqueous solubility than the hydrophobic methylpyrazole compound .
- Melting Points : Derivatives with rigid substituents (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, 1f ) exhibit higher melting points (137–138°C) due to crystallinity .
Biological Activity
1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on different biological systems. This article summarizes the available research findings, including its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl ring substituted with a pyrazole moiety, which is known for contributing to various pharmacological properties. The compound is typically synthesized through multi-step chemical reactions involving the reaction of substituted pyrazoles with ketones.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its antibacterial and antifungal activities. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | Strong |
| Escherichia coli | 0.020 mg/mL | Moderate |
| Candida albicans | 0.050 mg/mL | Moderate |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest. In vitro studies have demonstrated that compounds with a similar structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves blocking the binding sites on enzymes or receptors involved in inflammatory pathways.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by occupying their active sites, thereby reducing their activity.
- Receptor Modulation : It can also bind to receptors, modifying their function and influencing various cellular pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antibacterial Study : A study conducted on various pyrazole derivatives, including this compound, found that it exhibited promising antibacterial activity against multiple strains of bacteria, with specific attention given to its effectiveness against resistant strains .
- Anti-inflammatory Effects : Another research highlighted the compound's ability to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Basic: What are the common synthetic routes for preparing 1-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one?
Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with a substituted acetophenone. Key steps include:
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the pyrazole and phenyl rings. For example, boronic acid derivatives of pyrazole can react with halogenated acetophenones under palladium catalysis (e.g., Pd(PPh₃)₄) in a tetrahydrofuran/water mixture at 80–100°C .
- Cyclocondensation : Hydrazine hydrate reacts with α,β-unsaturated ketones to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
- Example Conditions : Reaction yields (50–64%) depend on stoichiometry, solvent polarity (DMF or ethanol), and temperature control (reflux at 80–120°C) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate organic waste (e.g., reaction solvents) from aqueous phases. Dispose via certified hazardous waste services to avoid environmental contamination .
- Exposure Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Maintain SDS (Safety Data Sheet) compliance .
Advanced: How can crystallographic data refinement using SHELXL improve structural determination?
Methodological Answer:
- Data Input : After collecting X-ray diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å), process using SAINT for integration and SADABS for absorption correction .
- Refinement in SHELXL :
- Use
AFIXcommands to constrain hydrogen atoms geometrically. - Apply anisotropic displacement parameters (ADPs) for non-H atoms.
- Monitor R-factor convergence (target: R₁ < 0.05 for high-resolution data). Example: A recent study achieved R₁ = 0.041 using 100 K data .
- Use
- Validation : Check for outliers in the difference Fourier map and validate geometry with PLATON .
Advanced: How can bioactivity against biological targets be systematically evaluated?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP concentration gradients (0–100 µM) and measure IC₅₀ via dose-response curves .
- Cellular Uptake : Treat cell lines (e.g., HeLa) with the compound (1–50 µM) for 24–72 hours, followed by MTT assays to assess viability .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., nitro, trifluoromethyl) and compare bioactivity. For example, 5-methyl-3-trifluoromethyl pyrazole derivatives showed enhanced antimicrobial activity (MIC = 8 µg/mL) .
Advanced: How to optimize cross-coupling reactions for pyrazole ring functionalization?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂ in DMF/toluene mixtures. For example, Pd(dppf)Cl₂ increased Suzuki coupling yields to 75% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (100–120°C). Microwave-assisted synthesis can reduce time (30 mins vs. 12 hours) .
- Regioselectivity : Use directing groups (e.g., methoxy) to control substitution positions. HRMS (High-Resolution Mass Spectrometry) confirms product purity (e.g., m/z 449.1617 [M+H]⁺) .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies pyrazole protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl resonance (δ 195–200 ppm) .
- FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3150 cm⁻¹ (aromatic C-H) .
- X-ray Diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) with Z = 4 and unit cell parameters (a = 8.92 Å, b = 10.45 Å, c = 12.30 Å) .
Advanced: How to resolve contradictions in crystallographic data interpretation?
Methodological Answer:
- Twinned Data : Use SHELXL ’s
TWINandBASFcommands to refine twin fractions. For example, a BASF value of 0.33 indicates a 2:1 twin ratio . - Disorder Modeling : Split atoms over multiple positions (e.g.,
PARTcommand) and apply occupancy constraints. A study resolved methyl group disorder with 50:50 occupancy . - Validation Tools : Cross-check with CIF (Crystallographic Information File) validation reports and Mercury for packing diagram consistency .
Advanced: What strategies enable regioselective pyrazole ring functionalization?
Methodological Answer:
- Electrophilic Substitution : Direct nitration (HNO₃/H₂SO₄) at the 4-position of pyrazole via σ-complex stabilization. Monitor regiochemistry by ¹H NMR .
- Transition Metal Catalysis : Use Pd-catalyzed C-H activation to introduce aryl groups. For example, 4-bromophenyl substituents were added with 80% yield using Pd(OAc)₂ and SPhos ligand .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites based on Fukui indices, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
